Isoorientin

Catalog No.
S530935
CAS No.
4261-42-1
M.F
C21H20O11
M. Wt
448.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Isoorientin

CAS Number

4261-42-1

Product Name

Isoorientin

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one

Molecular Formula

C21H20O11

Molecular Weight

448.4 g/mol

InChI

InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1

InChI Key

ODBRNZZJSYPIDI-VJXVFPJBSA-N

SMILES

O=C1C=C(C2=CC=C(O)C(O)=C2)OC3=CC(O)=C([C@H]4[C@@H]([C@H]([C@@H]([C@@H](CO)O4)O)O)O)C(O)=C13

Solubility

Soluble in DMSO

Synonyms

6-Glc-luteolin, homoorientin, iso-orientin, isoorientin, luteolin-6-C-glucoside

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)C4C(C(C(C(O4)CO)O)O)O)O)O)O

Isomeric SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=C(O2)C=C(C(=C3O)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O

Description

The exact mass of the compound Isoorientin is 448.1006 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Flavones - Luteolin - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavone in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Anti-Cancer Properties

Several studies have explored Isoorientin's potential role in cancer prevention and treatment. Research suggests Isoorientin may exhibit anti-cancer effects through various mechanisms, including:

  • Suppression of cell proliferation: Isoorientin may inhibit the growth and division of cancer cells.
  • Induction of apoptosis: Studies indicate Isoorientin may trigger programmed cell death (apoptosis) in cancer cells [].
  • Anti-angiogenesis: Isoorientin might impede the formation of new blood vessels that tumors require for growth [].

Anti-Inflammatory Properties

Scientific research suggests Isoorientin possesses anti-inflammatory properties. Studies have shown it may reduce the production of inflammatory mediators, such as cytokines, which contribute to various inflammatory diseases []. Further research is necessary to determine its potential therapeutic application in inflammatory conditions.

Other Potential Applications

Preliminary scientific research suggests Isoorientin may have other potential applications, including:

  • Neuroprotective effects: Studies indicate Isoorientin might offer protection against neurodegenerative diseases [].
  • Antioxidant activity: Isoorientin exhibits free radical scavenging activity, potentially offering protection against oxidative stress-related diseases [].

Isoorientin, also known as homoorientin, is a naturally occurring flavone classified as a C-glycosyl flavonoid. Its chemical structure is characterized by the presence of a beta-D-glucosyl residue at the 6-position of luteolin, leading to the formula C21H20O11 . Isoorientin has been isolated from various plant sources, including Pueraria tuberosa, Vitex negundo, Terminalia myriocarpa, and the Açaí palm, among others . This compound is recognized for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential neuroprotective properties.

Research suggests Isoorientin may exert its effects through various mechanisms:

  • Antioxidant activity: Scavenging free radicals due to the presence of hydroxyl groups [].
  • Enzyme inhibition: May inhibit enzymes like cyclooxygenase-2 (COX-2) involved in inflammation [].
  • Interaction with other molecules: May interact with cellular signaling pathways to exert its biological effects [].

Limited information exists on the specific safety profile of Isoorientin. However, generally, flavonoids are considered relatively safe for consumption at dietary levels []. More research is needed to determine potential side effects or interactions with medications.

Please note:

  • The information on chemical reactions and mechanism of action is based on the general properties of flavonoids and may require further investigation specific to Isoorientin.
  • Data on physical and chemical properties is estimated based on similar compounds.
Typical of flavonoids, including oxidation and reduction processes. Its antioxidant properties allow it to act as a radical scavenger, effectively neutralizing free radicals and reducing oxidative stress . The compound's ability to inhibit cyclooxygenase-2 (COX-2) suggests it can modulate inflammatory pathways by interfering with the synthesis of pro-inflammatory mediators . Additionally, isoorientin has shown potential in regulating signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase/protein kinase B (PI3K/AKT) pathways, influencing cellular responses to stimuli .

Isoorientin exhibits significant biological activities that have garnered attention in pharmacological research. Key activities include:

  • Anti-inflammatory Effects: Isoorientin has been demonstrated to reduce the expression of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β) in both in vitro and in vivo models .
  • Antioxidant Properties: The compound enhances the activity of antioxidant enzymes like catalase and glutathione S-transferase, thereby protecting cells from oxidative damage .
  • Neuroprotective Effects: Isoorientin has shown promise in protecting against neurodegenerative conditions like Alzheimer's disease by mitigating oxidative stress and inflammation in neuronal cells .

Isoorientin can be synthesized through various methods, including:

  • Natural Extraction: It is commonly isolated from plant materials using solvent extraction techniques followed by chromatographic methods to purify the compound.
  • Chemical Synthesis: Synthetic approaches may involve glycosylation reactions where glucose moieties are introduced to luteolin derivatives under specific catalytic conditions.
  • Biotechnological Methods: Enzymatic synthesis using glycosyltransferases can also be employed to produce isoorientin from precursors .

Isoorientin's unique properties lend themselves to several applications:

  • Pharmaceutical Development: Due to its anti-inflammatory and antioxidant effects, isoorientin is being explored for use in treatments for conditions such as arthritis, cardiovascular diseases, and neurodegenerative disorders .
  • Nutraceuticals: Its presence in various foods suggests potential health benefits when consumed as part of a diet rich in flavonoids.
  • Cosmetic Industry: The compound's antioxidant properties make it a candidate for inclusion in skincare products aimed at preventing oxidative damage .

Research indicates that isoorientin interacts with several biological targets. For instance:

  • Glycogen Synthase Kinase 3 Beta (GSK3β): Isoorientin inhibits GSK3β activity by increasing its phosphorylation status, which is associated with reduced inflammation and improved cellular integrity .
  • Cytokine Production: Studies have shown that isoorientin can modulate cytokine production in macrophages, thereby influencing immune responses .

These interactions highlight its potential therapeutic utility across various health conditions.

Isoorientin shares structural similarities with other flavonoids but possesses unique characteristics that set it apart. Here are some similar compounds:

CompoundStructure TypeUnique Features
LuteolinFlavoneParent compound; known for broad anti-inflammatory effects.
ApigeninFlavoneExhibits anti-anxiety effects; structurally similar but lacks C-glucosyl substitution.
QuercetinFlavonolKnown for strong antioxidant properties; differs by hydroxyl group positioning.
RutinFlavonol glycosideContains a sugar moiety; primarily used for vascular health benefits.

Isoorientin's distinctive C-glycosyl structure contributes to its specific pharmacological effects, differentiating it from other flavonoids that may not exhibit the same degree of anti-inflammatory or neuroprotective activity.

Isoorientin represents a flavone C-glycoside compound with the molecular formula C₂₁H₂₀O₁₁ and a molecular weight of 448.38 g/mol [1] [2] [3]. The compound is systematically named according to International Union of Pure and Applied Chemistry guidelines as 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one [1] [4]. This systematic nomenclature fully describes the structural arrangement, including the phenolic substitution pattern and the specific stereochemical configuration of the attached glucopyranosyl moiety.

The compound is commonly known by several names in scientific literature, including isoorientin, homoorientin, and luteolin-6-C-β-D-glucoside [1] [5] [2]. The Chemical Abstracts Service has assigned the registry number 4261-42-1 to this compound [1] [2] [3]. The ChEBI database provides the identifier CHEBI:17965 for systematic chemical classification purposes [1] [6].

Chemical PropertyValue
IUPAC Systematic Name2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one
Molecular FormulaC₂₁H₂₀O₁₁
Molecular Weight448.38 g/mol
Exact Mass448.100561 Da
CAS Registry Number4261-42-1

Stereochemical Analysis of the C-Glucosidic Bond

The stereochemical configuration of isoorientin involves a carbon-carbon glycosidic bond between the glucose moiety and the luteolin aglycone core [1] [6]. The compound contains five defined stereocenters with absolute stereochemical configurations [6]. The glucopyranosyl unit adopts the β-anomeric configuration, establishing a 6-C-β-D-glucopyranosyl linkage to the flavone backbone [1] [7] [8].

The stereochemical descriptors for the glucose moiety follow the systematic assignment as (2S,3R,4R,5S,6R), indicating the absolute configuration at each chiral center [1] [6]. This stereochemical arrangement is critical for the compound's biological activity and distinguishes it from other positional isomers [9] [10]. The β-configuration of the anomeric carbon establishes the spatial orientation of the glucose unit relative to the flavone core structure [7] [8].

Stereochemical ParameterConfiguration
Anomeric Configurationβ (Beta)
C-Glycosidic Bond PositionCarbon 6 of luteolin
Glucose C1″ ConfigurationS
Glucose C2″ ConfigurationR
Glucose C3″ ConfigurationR
Glucose C4″ ConfigurationS
Glucose C5″ ConfigurationR
Total Defined Stereocenters5 of 5

Comparative Structural Analysis with Isomeric Forms (Orientin)

Isoorientin and orientin represent positional isomers that differ specifically in the attachment site of the glucopyranosyl moiety to the luteolin core [7] [8] [9]. While isoorientin features glucose attachment at position 6 of the luteolin backbone, orientin has the glucose unit attached at position 8 [11] [12] [13]. Both compounds maintain identical molecular formulas (C₂₁H₂₀O₁₁) and molecular weights (448.38 g/mol) but exhibit distinct chemical and physical properties due to their structural differences [11] [12].

The positional isomerism between these compounds results in different steric hindrance effects and conformational preferences [9]. Research demonstrates that isoorientin experiences less rotational hindrance compared to orientin due to the smaller substituent environment at position 6 versus position 8 [9]. This structural distinction affects their chromatographic behavior, with isoorientin typically exhibiting shorter retention times in reversed-phase high-performance liquid chromatography systems [14].

ParameterIsoorientinOrientin
Glucose Attachment PositionCarbon 6Carbon 8
CAS Registry Number4261-42-128608-75-5
Common Alternative NameHomoorientinLutexin
Systematic DesignationLuteolin-6-C-β-D-glucosideLuteolin-8-C-β-D-glucoside
InChI KeyODBRNZZJSYPIDI-VJXVFPJBSA-NPLAPMLGJVGLZOV-VPRICQMDSA-N

Computational Chemistry Insights: InChI Key and SMILES Representations

The computational chemistry representations of isoorientin provide standardized molecular descriptors that enable database searching and structural analysis [1] [6] [15]. The International Chemical Identifier key for isoorientin is ODBRNZZJSYPIDI-VJXVFPJBSA-N, which serves as a unique molecular fingerprint for database queries and chemical informatics applications [1] [6].

The Simplified Molecular Input Line Entry System representations include both canonical and isomeric forms. The canonical SMILES notation is OC[C@H]1OC@Hc2c(O)cc3OC(=CC(=O)c3c2O)c4ccc(O)c(O)c4, while the isomeric SMILES incorporates explicit hydrogen atoms and stereochemical descriptors [1] [6] [16]. These representations facilitate computational modeling and molecular property prediction studies [15] [17].

The complete International Chemical Identifier string provides comprehensive structural information including connectivity, stereochemistry, and tautomeric forms: InChI=1S/C21H20O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-5,14,17,19-24,26-30H,6H2/t14-,17-,19+,20-,21+/m1/s1 [1] [6].

Identifier TypeValue
InChI KeyODBRNZZJSYPIDI-VJXVFPJBSA-N
SMILES (Canonical)OC[C@H]1OC@Hc2c(O)cc3OC(=CC(=O)c3c2O)c4ccc(O)c(O)c4
PubChem CID114776
ChEMBL IDCHEMBL239559

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-0.2

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

8

Exact Mass

448.10056145 g/mol

Monoisotopic Mass

448.10056145 g/mol

Heavy Atom Count

32

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

A37342TIX1

Other CAS

4261-42-1

Wikipedia

Isoorientin
Strontium_phosphide

Dates

Modify: 2023-08-15
1. Ye, T., Su, J., Huang, C., et al. Isoorientin induces apoptosis, decreases invasiveness, and downregulates VEGF secretion by activating AMPK signaling in pancreatic cancer cells Onco. Targets Ther. 9, 7481-7492 (2016).
2. Anilkumar, K., Reddy, G.V., Azad, R., et al. Evaluation of anti-inflammatory properties of isoorientin isolated from tubers of Pueraria tuberosa Oxid. Med. Cell. Longev. 5498054, (2017).
3. Karaoğlan, E.S., Albayrak, A., Kutlu, Z., et al. Gastroprotective and antioxidant effects of Eremurus spectabilis Bieb. methanol extract and its isolated component isoorientin on indomethacin induced gastric ulcers in rats Acta. Cir. Bras. 33(7), 609-618 (2018).

Explore Compound Types